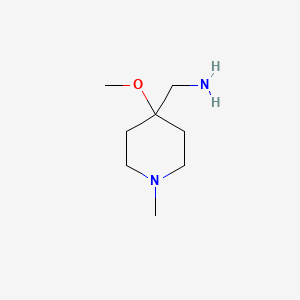

1-Methyl-4-methoxy-piperidine-4-methylamine

Vue d'ensemble

Description

1-Methyl-4-methoxy-piperidine-4-methylamine, also known as 4-Methyl-1-methoxypiperidine or Methylaminorex, is a psychoactive compound. It is used as a reagent in the synthesis of novel indole-carboxamides which are inhibitors of neurotropic alphavirus .

Synthesis Analysis

The synthesis of 1-Methyl-4-methoxy-piperidine-4-methylamine involves several steps. After the reaction is completed, the pH is adjusted to 12 with alkali. After cooling to room temperature, extraction is performed using dichloromethane. After drying over anhydrous sodium sulfate, dichloromethane is distilled off, and the N-methyl-4-piperidone is separated by chromatography .Molecular Structure Analysis

The molecular formula of 1-Methyl-4-methoxy-piperidine-4-methylamine is C8H18N2O. Its molecular weight is 158.24 g/mol .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . 1-Methyl-4-methoxy-piperidine-4-methylamine can be used to synthesize the following bioactive compounds: dimethyl bis (4-methylpiperidine-dithiocarbamato- S, S ′)-tin (IV), ( E )-4- (4′-methylpiperidino- N -alkoxy) stilbenes, and 4-methylpiperidinoalkylthio and 4-methylpiperidinoalkoxy derivatives of ( E )-chalcone .Applications De Recherche Scientifique

Chemical Reactions and Structural Importance

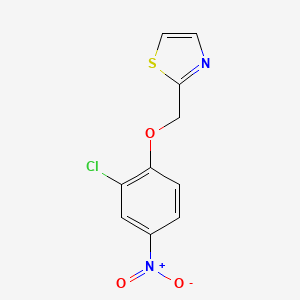

1-Methyl-4-methoxy-piperidine-4-methylamine, as part of the piperidine family, is involved in various chemical reactions, particularly in nucleophilic aromatic substitution reactions. For instance, the reaction of piperidine with nitrobenzene derivatives has been studied, offering insights into the reaction mechanisms and kinetics. These reactions play a crucial role in the synthesis of compounds with potential applications in pharmaceuticals and other chemical industries (Pietra & Vitali, 1972).

Dopamine D2 Receptor Ligands

Compounds related to 1-Methyl-4-methoxy-piperidine-4-methylamine are significant in neuropsychiatric disorder treatments, especially as dopamine D2 receptor (D2R) ligands. These ligands are crucial for treating disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes aromatic moieties, cyclic amines, and other specific structural features. Understanding these compounds' structure-activity relationship is crucial for developing more effective treatments for these disorders (Jůza et al., 2022).

Pharmacology of Stereiosomers

In the realm of pharmacology, the stereochemistry of compounds similar to 1-Methyl-4-methoxy-piperidine-4-methylamine is of paramount importance. Studies on stereoisomers of similar compounds have shed light on their varying biological activities, including their interactions with receptors like opioid receptors. These investigations contribute to a deeper understanding of the relationship between molecular structure and biological activity, paving the way for the development of more targeted and effective therapeutic agents (Brine et al., 1997).

Metabolic Pathways and Methionine Biosynthesis

Compounds in the same class as 1-Methyl-4-methoxy-piperidine-4-methylamine are involved in crucial metabolic pathways. For instance, methionine salvage and the role of S-adenosylmethionine are central to the biosynthesis of sulfur, ethylene, and polyamine in plants. The understanding of these metabolic pathways and the role of methionine is vital for agriculture, food science, and understanding human and animal nutrition (Sauter et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4-methoxy-1-methylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10-5-3-8(7-9,11-2)4-6-10/h3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFLNKMDUMIZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694616 | |

| Record name | 1-(4-Methoxy-1-methylpiperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-methoxy-piperidine-4-methylamine | |

CAS RN |

1082040-37-6 | |

| Record name | 1-(4-Methoxy-1-methylpiperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

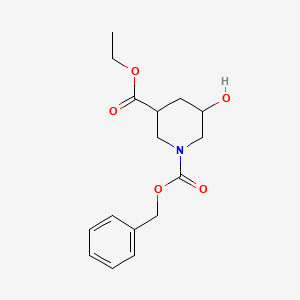

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

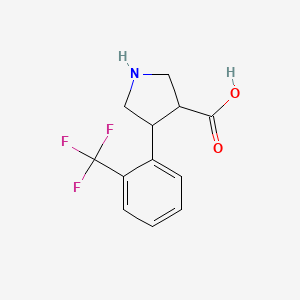

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[4-(chlorosulfonyl)butyl]amino}benzoate](/img/structure/B1423163.png)

![tert-butyl (4-(2,4-dichlorophenyl)-6-(2-(dimethylamino)-2-oxoethyl)-2-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methylcarbamate](/img/structure/B1423165.png)

![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1423169.png)

![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline](/img/structure/B1423170.png)

![4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde](/img/structure/B1423177.png)